molecular formula C40H76O2 B12644885 Behenyl linoleate CAS No. 204688-40-4

Behenyl linoleate

Cat. No.: B12644885
CAS No.: 204688-40-4
M. Wt: 589.0 g/mol
InChI Key: WBQCFLFBQKAZCD-IZZOXVKHSA-N
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Description

Behenyl linoleate, also known as docosyl (6E,9E)-octadeca-6,9-dienoate, is an ester formed from behenyl alcohol and linoleic acid. It is a wax ester commonly used in cosmetics and personal care products due to its emollient properties. This compound is known for its ability to provide a smooth and silky texture to formulations, making it a popular ingredient in lotions, creams, and other skincare products .

Preparation Methods

Synthetic Routes and Reaction Conditions

Behenyl linoleate can be synthesized through the esterification of behenyl alcohol and linoleic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to remove the water formed during the reaction, thus driving the reaction to completion .

Industrial Production Methods

In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reactants are mixed in large reactors, and the reaction is catalyzed by acids or enzymes. The product is then purified through distillation or other separation techniques to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Behenyl linoleate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Behenyl linoleate has several applications in scientific research:

Mechanism of Action

Behenyl linoleate exerts its effects primarily through its emollient properties. It forms a protective barrier on the skin, reducing water loss and providing a smooth and silky texture. The compound interacts with the lipid bilayer of the skin, enhancing its barrier function and improving hydration. Additionally, this compound can act as a penetration enhancer, facilitating the delivery of active ingredients into the skin .

Comparison with Similar Compounds

Similar Compounds

  • Behenyl palmitoleate
  • Behenyl oleate
  • Behenyl linolenate
  • Cetyl alcohol
  • Behenyl alcohol

Uniqueness

Behenyl linoleate is unique due to its specific combination of behenyl alcohol and linoleic acid, which provides a balance of emollient properties and skin penetration enhancement. Compared to other similar compounds, this compound offers a higher degree of hydration and a smoother texture, making it particularly suitable for use in high-end skincare products .

Properties

CAS No.

204688-40-4

Molecular Formula

C40H76O2

Molecular Weight

589.0 g/mol

IUPAC Name

docosyl (9Z,12Z)-octadeca-9,12-dienoate

InChI

InChI=1S/C40H76O2/c1-3-5-7-9-11-13-15-17-19-20-21-22-23-25-27-29-31-33-35-37-39-42-40(41)38-36-34-32-30-28-26-24-18-16-14-12-10-8-6-4-2/h12,14,18,24H,3-11,13,15-17,19-23,25-39H2,1-2H3/b14-12-,24-18-

InChI Key

WBQCFLFBQKAZCD-IZZOXVKHSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCC/C=C\C/C=C\CCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCC=CCC=CCCCCC

Origin of Product

United States

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